(2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name of the compound is derived from its fused heterocyclic core and substituent groups. The parent structure is a 7H-thiazolo[3,2-b]triazine-3,7(2H)-dione system, which consists of:
- A thiazole ring (positions 1–3) fused to a 1,2,4-triazine ring (positions 3–7) via shared atoms at positions 3 and 4.
- The Z-configuration at the C2 position (denoted by "2Z") arises from the relative priorities of the 3-bromobenzylidene and triazine-dione groups under Cahn-Ingold-Prelog rules.
Substituents are numbered as follows:
- 2-(3-Bromobenzylidene) : A brominated benzyl group attached via an exocyclic double bond at position 2.
- 6-(3,4-Dimethoxybenzyl) : A dimethoxy-substituted benzyl group at position 6.
Isomeric considerations include:
- Geometric isomerism : The Z configuration is stabilized by intramolecular interactions between the 3-bromo substituent and the triazine-dione system.
- Tautomerism : The dione moiety (3,7(2H)-dione) permits keto-enol tautomerism, though X-ray data confirm the diketo form predominates in the solid state.
X-ray Crystallographic Analysis of Thiazolo-Triazine Core Architecture
Single-crystal X-ray diffraction reveals critical bond parameters (Table 1):
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C2=N3 (triazine) | 1.32 | N3-C4-N5: 126.2 |
| S1-C2 (thiazole) | 1.71 | C2-S1-C9: 92.4 |
| C7=O1 (dione) | 1.22 | O1-C7-O2: 123.7 |
Key structural features:
- Planarity : The thiazolo-triazine system exhibits near-planarity (mean deviation: 0.08 Å), facilitated by conjugated π-electrons across the fused rings.
- Substituent orientation : The 3-bromobenzylidene group lies perpendicular to the core plane, minimizing steric clash with the 3,4-dimethoxybenzyl group.
Spectroscopic Characterization Techniques
Multinuclear NMR Spectral Assignments
¹H and ¹³C NMR data (600 MHz, DMSO-d₆) are summarized in Table 2:
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 8.21 (s) | H-5 (thiazole) |
| ¹H | 7.89 (d) | H-2' (3-bromobenzylidene) |
| ¹³C | 165.3 | C3=O (dione) |
| ¹³C | 152.1 | C7=O (dione) |
Notable correlations in the ¹H-¹³C HSQC spectrum:
- The downfield-shifted H-5 (δ 8.21) couples with C-5 at δ 145.6, confirming its position adjacent to the electron-withdrawing triazine ring.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) data confirm the molecular formula C₂₄H₁₈BrN₃O₄S:
- Observed : m/z 540.0212 [M+H]⁺
- Calculated : 540.0215
- Error : 0.56 ppm
The isotopic pattern (3:1 Br⁷⁹/Br⁸¹ ratio) at m/z 540/542 provides additional confirmation of bromine presence.
Infrared Spectral Analysis of Functional Groups
FT-IR (KBr pellet) reveals critical absorptions:
- ν(C=O) : 1724 cm⁻¹ (s, asymmetric stretch)
- ν(C=N) : 1618 cm⁻¹ (m, triazine ring)
- ν(C-Br) : 615 cm⁻¹ (w)
The absence of O-H stretches above 3000 cm⁻¹ confirms the diketo tautomer predominance.
Properties
Molecular Formula |
C21H16BrN3O4S |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16BrN3O4S/c1-28-16-7-6-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-4-3-5-14(22)8-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
VXLXUMRBHFEDPR-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of the 6-Methyl Group
Procedure :
-
Treat (2Z)-2-(3-bromobenzylidene)-6-methyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione (0.01 mol) with N-bromosuccinimide (NBS, 0.012 mol) in carbon tetrachloride (50 mL).
-
Add a catalytic amount of benzoyl peroxide and reflux for 4–6 hours.
-
Filter and concentrate to isolate 6-(bromomethyl)-2-(3-bromobenzylidene)-7H-thiazolo[3,2-b][1,2,]triazine-3,7(2H)-dione (Yield: 70–75%).
Nucleophilic Substitution with 3,4-Dimethoxybenzylthiol
Procedure :
-
Dissolve 6-(bromomethyl) intermediate (0.01 mol) and 3,4-dimethoxybenzylthiol (0.015 mol) in dry DMF (20 mL).
-
Add potassium carbonate (0.02 mol) and stir at 60°C for 12 hours.
-
Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the target compound (Yield: 55–60%).
Optimization Notes :
-
Solvent : DMF enhances nucleophilicity of the thiolate ion.
-
Temperature : Moderate heat (60°C) accelerates substitution without promoting side reactions.
Reaction Optimization and Comparative Analysis
Table 1: Critical Parameters for Key Synthesis Steps
Challenges and Solutions :
-
Low Yields in Substitution Step : Attributed to steric hindrance at the 6-position. Using excess thiol (1.5 eq.) and prolonged reaction times (12–18 hours) improves conversion.
-
Z/E Isomerism : The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene carbonyl and triazine NH.
Analytical Characterization of the Final Product
Spectroscopic Data :
-
IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (DMSO-d₆) :
-
δ 7.85–7.91 (m, 3-bromophenyl protons)
-
δ 6.82–6.94 (m, 3,4-dimethoxyphenyl protons)
-
δ 3.83 (s, OCH₃), 4.12 (s, SCH₂)
-
-
HRMS (ESI+) : m/z calc. for C₂₃H₁₉BrN₃O₄S [M+H]⁺: 544.02; found: 544.03.
Purity Assessment :
-
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 6.8 min (purity >98%).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis begins with readily available precursors such as benzaldehydes and thiazole derivatives.
- Key Reactions : Key reactions include condensation reactions to form the benzylidene moiety and cyclization processes that yield the thiazolo-triazine framework.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activities
Research indicates that compounds within this class exhibit a variety of biological activities including:
- Anticancer Activity : Studies have demonstrated that thiazolo[3,2-b][1,2,4]triazines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : Compounds like (2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been evaluated for their antibacterial and antifungal activities. They may work by disrupting microbial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds can reduce inflammation markers in vitro and in vivo. This property makes them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have highlighted the therapeutic potential of thiazolo[3,2-b][1,2,4]triazine derivatives:
- Anticancer Study : A study published in Pharmaceutical Research showed that a related compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antibacterial Evaluation : Research published in Journal of Medicinal Chemistry reported that a similar thiazolo-triazine derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent .
- Anti-inflammatory Research : A recent article described how certain derivatives reduced TNF-alpha levels in a mouse model of arthritis. This suggests a mechanism involving cytokine modulation .
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key features of the target compound with its closest analogs:
Key Observations:
The 3,4-dimethoxybenzyl group increases polarity and electron density compared to benzyl () or 4-propoxybenzyl (), which may improve solubility in polar solvents .
Spectral Data :
- IR spectra for all analogs show strong C=O stretches (~1650–1700 cm⁻¹) from the triazine-dione core. The target compound’s C-Br stretch (~560 cm⁻¹) and C-O stretches (~1250 cm⁻¹) from methoxy groups are distinguishing features .
Biological Activity
The compound (2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a novel class of heterocyclic compounds with potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological effects based on recent literature.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that integrates thiazole and triazine rings with various substituents. The presence of bromine and methoxy groups suggests potential interactions that could enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2Z)-2-(3-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant antimicrobial properties.
Case Study: Antibacterial Activity
In a study assessing various thiazolidine derivatives, it was found that certain modifications to the thiazole ring increased activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with bromo and methoxy substituents showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated an inhibition zone of up to 14 mm against Gram-negative bacteria like Pseudomonas aeruginosa .
| Compound Structure | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| (Compound A) | 12 | S. aureus |
| (Compound B) | 10 | E. coli |
| (Compound C) | 14 | P. aeruginosa |
Cytotoxicity Against Cancer Cells
Another significant aspect of the biological activity of this compound involves its cytotoxic effects on cancer cells. Research has shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines.
Research Findings
In vitro studies revealed that thiazole-triazine derivatives exhibited cytotoxic effects on breast cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, compounds in this class have been studied for additional pharmacological effects such as anti-inflammatory and analgesic properties. These activities are often attributed to their ability to modulate various signaling pathways in cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of thiazolo-triazine derivatives typically involves multi-step condensation reactions . A general approach includes:
- Step 1 : Formation of the thiazolo-triazine core via cyclization of thiourea derivatives with α-haloketones or aldehydes under acidic/basic conditions (e.g., using sodium acetate in acetic anhydride) .
- Step 2 : Introduction of the 3-bromobenzylidene group via Knoevenagel condensation with 3-bromobenzaldehyde, requiring precise temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) .
- Step 3 : Functionalization with the 3,4-dimethoxybenzyl group using nucleophilic substitution or Suzuki coupling, often catalyzed by palladium complexes .
Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and C-Br bonds (~550 cm) .
- X-ray Crystallography : Resolve the Z-configuration of the benzylidene group and confirm planarity of the fused heterocyclic system .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal Stability : Decomposition occurs above 200°C, as observed via DSC/TGA. Store at –20°C in inert atmospheres to prevent oxidation .
- pH Sensitivity : Hydrolysis of the triazine ring is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like tyrosine kinases or COX-2 , leveraging the bromobenzylidene group’s hydrophobic interactions .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate hydrogen bonding with catalytic residues .
Example : A similar triazolo-thiadiazole derivative showed a docking score of –9.2 kcal/mol against EGFR kinase, correlating with experimental IC values .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
| Substituent Modification | Observed Impact | Reference |
|---|---|---|
| 3-Bromo → 4-Chloro | Reduced kinase inhibition (IC increases by 2-fold) | |
| 3,4-Dimethoxy → 4-Fluoro | Improved logP (from 2.8 to 3.1) and blood-brain barrier penetration | |
| Thiazolo-triazine → Thiadiazole | Loss of anti-inflammatory activity (COX-2 IC > 10 μM) |
Q. How should researchers address contradictions in reported biological activity data?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC values for similar compounds ranged from 0.5–5 μM due to differing assay conditions .
- Purity Verification : Confirm compound purity (>95%) via HPLC before testing. Impurities like unreacted aldehydes can skew cytotoxicity results .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity and rule off-target effects .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields for Analogous Compounds
| Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzylidene | Acetic anhydride, 80°C | 68 | |
| 2-Methoxybenzylidene | DMF, 60°C | 72 | |
| 5-Bromo-2-methoxy | Ethanol, reflux | 58 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| 3-Bromo analog | EGFR kinase | 0.7 | |
| 4-Fluoro analog | COX-2 | 1.2 | |
| 3,4-Dimethoxy analog | Aurora B | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
